Syringaresinol diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJEJQAGQWOHV-XZUXRINTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Isolation Methodologies
Natural Occurrence and Distribution in Botanical Sources
Syringaresinol (B1662434) and its derivatives are widely distributed throughout the plant kingdom, found in various plant parts and species.
Syringaresinol has been identified in a diverse range of botanical sources. Notable examples include:
Albizia julibrissin : The stem bark of this plant, also known as the silk tree, contains lignan (B3055560) glycosides such as (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG) and (-)-syringaresinol-4,4′-bis-O-β-D-glucopyranoside (SBG). mdpi.comknapsackfamily.comijpsjournal.comfrontiersin.orgmedchemexpress.com
Acanthopanax divaricatus : The stems of this plant have been found to contain (+)-syringaresinol. nih.govkoreascience.krbiomolther.orgsigmaaldrich.comresearchgate.net
Dracaena species : Syringaresinol is a known constituent of the resinous substance "dragon's blood," which is extracted from trees of the Dracaena genus, such as Dracaena cambodiana. medchemexpress.commedchemexpress.comdntb.gov.uanih.govnparks.gov.sg
Panax ginseng : The berry of the ginseng plant is a significant source of syringaresinol. symbiosisonlinepublishing.comiomcworld.comnih.govnd.edu.aukoreascience.kr
Crossopteryx brachiata : This plant is also recognized as a source of syringaresinol.
Cereals : Syringaresinol is a dominant lignan found in various cereals, including wheat, rye, triticale, oat, barley, and millet. acs.orgmdpi.comresearchgate.netnih.govcabidigitallibrary.org It is particularly concentrated in the bran layers of these grains. acs.orgresearchgate.net
The concentration of syringaresinol and other lignans (B1203133) can vary significantly between different plant species and even within the same species due to several factors. oregonstate.edu Geographic location, climatic conditions, the stage of maturity at harvest, and storage conditions can all influence the lignan content of a plant. oregonstate.edu
For example, in cereals, the total lignan content can differ substantially among species, with rye and wheat bran generally exhibiting the highest concentrations. acs.orgmdpi.com Within a single cereal species, different cultivars or varieties can also show considerable variation in their lignan profiles. cabidigitallibrary.org Similarly, in sesame seeds, the content of various lignans, including sesamin (B1680957) and sesamolin, has been shown to vary among different accessions. nih.gov This variability is also influenced by the specific plant part analyzed, as lignans are often concentrated in particular tissues, such as the seed coat or bran. pnnl.govresearchgate.net
Table 1: Natural Occurrence of Syringaresinol and its Derivatives
| Plant Species | Plant Part | Identified Compound(s) | References |
|---|---|---|---|
| Albizia julibrissin | Stem Bark | (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside (SAG), (-)-syringaresinol-4,4′-bis-O-β-D-glucopyranoside (SBG) | mdpi.com, knapsackfamily.com, ijpsjournal.com, frontiersin.org, medchemexpress.com |
| Acanthopanax divaricatus | Stems | (+)-Syringaresinol | nih.gov, koreascience.kr, biomolther.org, sigmaaldrich.com, researchgate.net |
| Dracaena cambodiana | Resin (Dragon's Blood) | Syringaresinol | medchemexpress.com, medchemexpress.com |
| Panax ginseng | Berry | Syringaresinol | symbiosisonlinepublishing.com, iomcworld.com, nih.gov, nd.edu.au, koreascience.kr |
| Cereals (Wheat, Rye, etc.) | Bran, Whole Grain | Syringaresinol | acs.org, mdpi.com, researchgate.net, nih.gov, cabidigitallibrary.org |
Identification in Various Plant Species and Plant Parts (e.g., Albizia julibrissin, Acanthopanax divaricatus, Dracaena, Panax ginseng berry, C. brachiata, cereals)
Extraction and Purification Procedures for Research Samples
The isolation and purification of syringaresinol diacetate from natural sources for research purposes involve a series of meticulous steps, beginning with extraction and culminating in chromatographic separation to achieve high purity. The selection of appropriate methodologies is critical to ensure the integrity and yield of the target compound.
Traditional methods for extracting lignans, including this compound, have long relied on their simplicity and the use of basic laboratory equipment. mdpi.compsu.edu These techniques, while sometimes time-consuming and solvent-intensive, remain prevalent in phytochemical research. psu.edunih.gov
Maceration: This process involves soaking the plant material in a chosen solvent for an extended period, typically with occasional agitation. researchgate.netmdpi.com The extended contact time allows for the gradual diffusion of phytochemicals into the solvent. researchgate.net While straightforward, maceration can be lengthy, often requiring several days to achieve sufficient extraction. mdpi.com It is particularly useful for compounds that are sensitive to heat. researchgate.net
Percolation: In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column called a percolator. researchgate.netunido.org This dynamic process is generally more efficient than maceration because it involves a continuous flow of fresh solvent, which helps to maintain a favorable concentration gradient for extraction. researchgate.net However, it can consume large volumes of solvent. psu.edu
Soxhlet Extraction: This technique utilizes a specialized apparatus to continuously extract the plant material with a refluxing solvent. psu.edunih.gov The primary advantage of Soxhlet extraction is its efficiency, as the material is repeatedly exposed to fresh, hot solvent, which enhances solubility and extraction speed. psu.edu A significant drawback is the potential for thermal degradation of heat-sensitive compounds like some lignans due to prolonged exposure to the solvent's boiling point. psu.edunih.gov
Table 1: Comparison of Conventional Extraction Techniques for Lignans
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Maceration | Soaking plant material in a solvent for an extended period. researchgate.netmdpi.com | Simple, requires minimal equipment, suitable for thermolabile compounds. psu.eduresearchgate.net | Time-consuming, may result in lower extraction yields compared to other methods. nih.govresearchgate.net |
| Percolation | Continuous slow passage of solvent through the plant material. researchgate.netunido.org | More efficient than maceration due to continuous fresh solvent flow. researchgate.net | Can be time-consuming and requires large volumes of solvent. psu.edu |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. psu.edunih.gov | Efficient use of solvent, higher extraction yield in a shorter time compared to maceration. psu.edu | Potential for thermal degradation of heat-sensitive compounds. psu.edunih.gov |
To overcome the limitations of conventional methods, several advanced extraction techniques have been developed. These modern approaches often offer increased efficiency, reduced extraction times, and lower solvent consumption. nih.govocl-journal.org
Ultrasound-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation bubbles in the solvent. mdpi.comnih.gov The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process. mdpi.comnih.gov UAE has been successfully used for the recovery of lignans, significantly reducing extraction times compared to conventional methods. mdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant material. mdpi.comnih.gov This rapid, localized heating creates pressure that ruptures the plant cells, facilitating the release of phytochemicals into the solvent. nih.gov MAE is known for its high efficiency, shorter extraction times, and reduced solvent usage. mdpi.com
Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE uses solvents at elevated temperatures and pressures. mdpi.commdpi.com These conditions increase the solubility and diffusion rate of the target compounds while maintaining the solvent in a liquid state, leading to rapid and efficient extractions with reduced solvent volumes. mdpi.comnih.gov
Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comthermofisher.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. SFE is considered a "green" technology as it avoids the use of organic solvents and the resulting extract is free from solvent residues. mdpi.comthermofisher.com
Table 2: Overview of Advanced Extraction Methods for Lignans
| Method | Principle | Key Advantages |
|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. mdpi.comnih.gov | Reduced extraction time, lower energy consumption. mdpi.com |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy for rapid heating of the solvent and plant matrix. mdpi.comnih.gov | High efficiency, shorter extraction time, reduced solvent use. mdpi.comnih.gov |
| Accelerated Solvent Extraction (ASE) | Employs solvents at high temperatures and pressures to increase extraction efficiency. mdpi.comnih.gov | Fast, automated, requires less solvent than conventional methods. nih.gov |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a selective and "green" solvent. mdpi.comthermofisher.com | Environmentally friendly, highly selective, solvent-free extracts. mdpi.comthermofisher.com |
The choice of solvent is a critical parameter in the extraction of lignans, including this compound. mdpi.comkjhil.com The ideal solvent should effectively solubilize the target compound while minimizing the co-extraction of impurities. mdpi.comdbkgroup.org The polarity of the solvent relative to the polarity of the target lignan is a key consideration. mdpi.com
Lignans are generally classified as fairly lipophilic polyphenols. mdpi.com For the extraction of lignan aglycones, solvents of medium polarity such as ethyl acetate (B1210297), or polar solvents like ethanol (B145695) and methanol (B129727), and their aqueous mixtures are often employed. mdpi.comkjhil.com Less polar solvents like dichloromethane (B109758) and n-hexane are typically used in subsequent partitioning and purification steps rather than for the primary extraction. mdpi.com The addition of water to organic solvents can enhance the extraction of more polar lignans by increasing the polarity of the solvent mixture and improving its penetration into the plant matrix. nih.gov
Optimization of extraction conditions, such as solvent-to-solid ratio, temperature, and extraction time, is crucial for maximizing the yield of this compound. mdpi.comjcdronline.org For instance, studies have shown that for certain lignans, an 80% methanol solution can be more effective than 100% methanol. nih.gov
Following extraction, the crude extract containing a mixture of compounds undergoes chromatographic separation to isolate and purify this compound. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for the qualitative screening of extracts and for monitoring the progress of purification. nih.govmdpi.com It helps in identifying the presence of lignans and in selecting appropriate solvent systems for column chromatography. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of lignans. nih.govafricaresearchconnects.com Reversed-phase HPLC, using columns like C18, is particularly well-suited for separating lignans from complex mixtures. nih.govkarger.comchromatographyonline.com It offers high resolution and sensitivity, making it a standard method for the final purification of compounds like this compound. nih.gov
Gas Chromatography (GC): GC, especially when coupled with Mass Spectrometry (GC-MS), is an excellent method for the identification and quantification of volatile or derivatized lignans. nih.govmdpi.com The lignans are often converted to more volatile trimethylsilyl (B98337) ethers before analysis. nih.gov
Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size or molecular weight. wikipedia.orgnih.gov It is useful for removing high molecular weight impurities, such as polymers, from the extract before further purification steps. wikipedia.org
Reversed-Phase Chromatography: This is a widely used mode of liquid chromatography where the stationary phase is nonpolar and the mobile phase is polar. chromatographyonline.com It is highly effective for the separation of lignans due to their varying polarities. nih.gov
Achieving high purity of the isolated this compound often requires a multi-step strategy combining different chromatographic techniques. researchgate.netmdpi.com
A typical purification scheme might begin with the fractionation of the crude extract using flash chromatography on a silica (B1680970) gel column. nih.govresearchgate.net This initial step separates the extract into several fractions based on polarity. Fractions containing the target compound, as identified by TLC, are then combined and subjected to further purification. mdpi.com
Semi-preparative or preparative HPLC is often the final step to achieve high purity (e.g., >95%). mdpi.combiocrick.com The choice of the HPLC column and the mobile phase composition is optimized to achieve the best separation of the target compound from any remaining impurities. nih.gov Purity assessment of the final product is typically performed using analytical HPLC and spectroscopic methods like Nuclear Magnetic Resonance (NMR). mdpi.commdpi.com
Chemical Synthesis and Derivatization Approaches
Chemical Synthesis Routes to Syringaresinol (B1662434) and its Derivatives
Chemical synthesis offers controlled and scalable methods for producing syringaresinol. These strategies often involve the oxidative coupling of precursor molecules like sinapyl alcohol.
Biomimetic synthesis attempts to replicate natural lignan (B3055560) formation. The oxidative coupling of sinapyl alcohol is a prime example of this strategy, yielding syringaresinol in high yields. nstl.gov.cn This process can be catalyzed by enzymes or conventional oxidizing agents. nstl.gov.cn One notable method involves the dimerization of sinapyl alcohol using copper(II) sulfate (B86663) (CuSO₄·5H₂O) in water, exposed to air and light, which successfully produces syringaresinol. rsc.org Similarly, horseradish peroxidase-mediated oxidative dimerization of related phenolic compounds has been shown to be an effective and environmentally friendly alternative to methods using silver(I) oxide. rsc.org While the radical coupling of coniferyl alcohol to produce pinoresinol (B1678388) often suffers from low yields and poor selectivity, the homo-coupling of sinapyl alcohol to form syringaresinol proceeds with much better selectivity and yield. frontiersin.org
Copper catalysts are notably effective in the synthesis of syringaresinol, with some chemical methods achieving yields as high as 67%. acs.orgnih.gov These approaches are often cited as alternatives to biocatalytic methods, though they can present challenges related to the toxicity of reagents and the need for extensive purification steps. nih.gov A specific example is the use of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in a biomimetic oxidative dimerization of sinapyl alcohol, which resulted in a 38% yield of syringaresinol over two steps. rsc.org
The synthesis of syringaresinol can be integrated into multi-step sequences to produce more complex molecules. A well-established route starts from syringaldehyde (B56468), which is converted to sinapic acid via a Knoevenagel condensation with malonic acid. rsc.org The sinapic acid is then esterified to methyl sinapate, which is subsequently reduced to sinapyl alcohol. rsc.org The final step is a biomimetic oxidative dimerization to afford syringaresinol. rsc.org This entire multi-gram scale synthesis can be accomplished without the need for chromatographic purification. rsc.org An alternative chemo-enzymatic pathway has also been proposed, starting from syringaldehyde to produce syringaresinol, which is then used to synthesize derivatives like syringaresinol bis-cyclic carbonate (SYR-CC) for polymer applications. researchgate.net
Copper-Catalyzed Synthesis
Biocatalytic Synthesis and Enzyme Engineering
Biocatalysis presents a green alternative to traditional chemical synthesis, utilizing enzymes to perform specific transformations, often under mild conditions. Engineering these enzymes can further enhance their efficiency and selectivity.
One-pot cascade reactions using multiple enzymes are highly efficient for synthesizing syringaresinol. nih.gov A prominent system combines a eugenol (B1671780) oxidase (EUGO) and horseradish peroxidase (HRP). acs.orgresearchgate.net In this cascade, EUGO first oxidizes a substrate, such as 2,6-dimethoxy-4-allylphenol or dihydrosinapyl alcohol, to produce sinapyl alcohol. acs.orgnih.gov A key advantage of this system is that the EUGO reaction also generates hydrogen peroxide (H₂O₂), which is the required cosubstrate for HRP. nih.govresearchgate.net The HRP then utilizes this in-situ-produced H₂O₂ to catalyze the oxidative dimerization of the newly formed sinapyl alcohol into syringaresinol. nih.govnih.gov This fully coupled reaction avoids the need to add H₂O₂ externally, which can inactivate the peroxidase. nih.gov By optimizing the reaction conditions, such as the sequential addition of the enzymes, a high yield of syringaresinol (68%) can be achieved from dihydrosinapyl alcohol. acs.org
| Starting Substrate | Enzyme System | Key Finding | Reported Yield | Reference |
|---|---|---|---|---|
| 2,6-dimethoxy-4-allylphenol | Eugenol Oxidase (EUGO) / Horseradish Peroxidase (HRP) | A facile one-pot, two-enzyme conversion from a relatively cheap precursor. | 81% | acs.orgnih.gov |
| Dihydrosinapyl alcohol | Engineered Eugenol Oxidase (EUGO10X) / Horseradish Peroxidase (HRP) | Sequential addition of enzymes optimized the cascade, converting most of the formed sinapyl alcohol to syringaresinol. | 68% | acs.org |
| Sinapyl alcohol | Laccase (from Trametes versicolor) | Described as a very efficient, one-step biocatalytic synthesis on a multigram scale. | 93% | acs.orgnih.gov |
To improve the efficiency of biocatalytic routes, enzymes are often engineered. For the synthesis of syringaresinol, eugenol oxidase (EUGO) from Rhodococcus jostii RHA1 has been a primary target for modification. acs.org While the wild-type enzyme can process dimethoxy-substituted phenols, its activity is moderate. acs.orgnih.gov Structure-inspired enzyme engineering has led to the creation of mutants with significantly improved performance. acs.org For instance, the I427A EUGO mutant was developed, which is substantially more efficient with the substrate 2,6-dimethoxy-4-allylphenol. acs.orgnih.gov This engineered enzyme, when used in the cascade with HRP, enabled the production of syringaresinol in an 81% yield on a 1-gram scale. acs.org In another study, a variant of eugenol oxidase was engineered for the efficient and chemoselective oxidation of dihydrosinapyl alcohol into sinapyl alcohol. researchgate.netacs.org Elucidation of the crystal structures of these engineered variants revealed that subtle changes in the substrate-binding pocket were responsible for the enhanced activity and specificity. nih.govacs.org
| Enzyme | Engineered Variant | Substrate | Improvement | Reference |
|---|---|---|---|---|
| Eugenol Oxidase (EUGO) | I427A | 2,6-dimethoxy-4-allylphenol | Significantly more efficient conversion to sinapyl alcohol. | acs.orgnih.govresearchgate.net |
| Eugenol Oxidase (EUGO) | EUGO10X | Dihydrosinapyl alcohol | Good conversion and chemoselectivity for oxidation to sinapyl alcohol. | acs.org |
The final conversion to Syringaresinol diacetate is achieved through the acetylation of the hydroxyl groups of syringaresinol. This derivatization is a standard chemical modification often used for analytical purposes, such as NMR spectroscopy, or to alter the compound's properties for further applications. kyoto-u.ac.jpebi.ac.uk
Renewable Feedstock Utilization (e.g., Lignin-Derived Phenols)
The synthesis of syringaresinol, the precursor to this compound, from lignin-derived phenols represents a significant advancement in the valorization of renewable resources. Lignin (B12514952), a complex polymer found in plant cell walls, is the most abundant natural source of aromatic compounds on Earth. d-nb.info Traditional methods for obtaining syringaresinol often involve complex and low-yielding extractions from plant materials. However, recent research has focused on more sustainable and efficient synthetic routes.
One promising approach involves the biomimetic oxidative dimerization of sinapyl alcohol, a monomer that can be derived from lignin. rsc.org This process can be achieved using enzymatic or chemical methods. For instance, a one-pot biocatalytic cascade reaction has been developed for the production of racemic syringaresinol from dihydrosinapyl alcohol, which is obtainable from lignocellulosic material. acs.org This method utilizes an engineered eugenol oxidase and horseradish peroxidase to achieve a high yield of syringaresinol. acs.org Another method involves the Knoevenagel condensation of syringaldehyde with malonic acid to produce sinapic acid, which is then esterified and reduced to sinapyl alcohol. rsc.org The subsequent oxidative dimerization of sinapyl alcohol yields syringaresinol. rsc.org
The use of laccases, a type of oxidase enzyme, has also been explored for the synthesis of syringaresinol from sinapyl alcohol, with some methods reporting excellent yields of up to 100%. d-nb.info These biocatalytic systems offer advantages such as being free of organic solvents and having faster reaction times. d-nb.info The ability to synthesize syringaresinol efficiently from lignin-derived feedstocks opens up a sustainable pathway for the production of its derivatives, including this compound.
Derivatization for Research Applications
Acetylation and Other Functional Group Modifications
The conversion of syringaresinol to this compound is achieved through acetylation, a common chemical modification. This reaction involves the introduction of an acetyl group onto the hydroxyl groups of the syringaresinol molecule. The process typically involves reacting syringaresinol with an acetylating agent such as acetyl chloride or acetic anhydride. rsc.org In one documented procedure, syringaresinol is dissolved in a solvent like acetone, and ethyl bromoacetate (B1195939) is added in the presence of a base like potassium carbonate, followed by heating to reflux. rsc.org
The acetylation of syringaresinol not only changes its chemical properties but is also a key step in certain analytical methods. For example, in the Derivatization Followed by Reductive Cleavage (DFRC) method, which is used to analyze lignin structure, syringaresinol is subjected to treatment with acetyl bromide. tandfonline.comresearchgate.net This leads to the formation of acetylated and brominated derivatives. tandfonline.comresearchgate.net Subsequent steps involving zinc treatment and further acetylation can yield sinapyl alcohol diacetate. tandfonline.comresearchgate.net
Beyond simple acetylation, other functional group modifications of syringaresinol are being explored to tailor its properties for specific applications. These modifications can alter the compound's solubility, reactivity, and biological activity.
Strategies for Enhanced Analytical Detection (e.g., Silylation, Acylation for GC-MS)
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of compounds like syringaresinol. researchgate.netjfda-online.com Acylation, as mentioned above, is one such strategy. researchgate.netgcms.cz The resulting acetylated derivatives are generally more volatile and provide better chromatographic separation. gcms.cz
Silylation is another widely used derivatization technique. researchgate.netgcms.cz This process involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed. researchgate.net The resulting silylated derivatives of syringaresinol are more amenable to GC-MS analysis, allowing for more accurate identification and quantification. helsinki.fi The choice between acylation and silylation depends on the specific analytical requirements and the nature of the sample matrix. researchgate.net Both methods effectively enhance the analytical detection of syringaresinol and its metabolites. researchgate.netresearchgate.net
Table 1: Common Derivatization Techniques for GC-MS Analysis
| Derivatization Technique | Reagent Example | Purpose |
| Acetylation | Acetic Anhydride | Increases volatility and thermal stability. researchgate.netgcms.cz |
| Silylation | BSTFA, MTBSTFA | Replaces active hydrogens, increasing volatility for GC analysis. gcms.czresearchgate.net |
Derivatization for Material Science Applications (e.g., Cyclic Carbonate Formation for Non-Isocyanate Polyurethanes)
Syringaresinol is emerging as a valuable bio-based building block for the synthesis of advanced polymers. One particularly significant application is in the production of non-isocyanate polyurethanes (NIPUs). figshare.comacs.org Traditional polyurethanes are synthesized using isocyanates, which are toxic. rsc.orgnih.govmofanpu.com The development of NIPUs from renewable resources like syringaresinol offers a safer and more sustainable alternative. figshare.comresearchgate.net
The key derivatization step in this process is the formation of a cyclic carbonate from syringaresinol. figshare.comresearchgate.netfao.org This is typically a two-step process: first, the glycidylation of syringaresinol with a compound like epichlorohydrin (B41342) to form a bis-epoxy monomer (SYR-EPO). researchgate.net Second, this epoxy-functionalized syringaresinol undergoes a carbonation reaction with carbon dioxide to create a five-membered cyclic carbonate (SYR-CC). figshare.comresearchgate.net
This syringaresinol-derived dicyclic carbonate can then be polymerized with various diamines through a ring-opening reaction to form poly(hydroxy)urethanes (PHUs), a type of NIPU. figshare.comresearchgate.netmdpi.com These bio-based thermoplastics and thermosets have shown promising properties, including high molar mass, excellent thermal stability, and a range of glass transition temperatures, making them suitable for various material applications. figshare.comacs.org
Table 2: Properties of Non-Isocyanate Polyurethanes (NIPUs) from Syringaresinol Cyclic Carbonate (SYR-CC)
| Property | Value |
| Molar Mass (Mn) | Up to 5.4 kg mol⁻¹ |
| Thermal Stability (Td5%) | 225–281 °C |
| Glass Transition Temperature (Tg) | 62–98 °C |
Data sourced from studies on the polyaddition of SYR-CC with various diamines. figshare.comacs.org
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of syringaresinol (B1662434) diacetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for complete structural assignment and stereochemical analysis.
Detailed research findings from ¹H NMR spectroscopy on (±)-syringaresinol diacetate, recorded at 270 MHz in Chloroform-d, have identified characteristic signals that confirm its structure. scispace.com The presence of the two acetate (B1210297) groups is unequivocally shown by a sharp singlet at approximately 2.33 ppm, integrating to six protons. scispace.com The twelve protons of the four methoxy (B1213986) groups produce a singlet at 3.84 ppm. scispace.com The aromatic protons appear as a singlet at 6.60 ppm, corresponding to the four protons on the two syringyl rings. scispace.com The protons within the furofuran ring system give rise to more complex signals, including a multiplet for H-β at 3.10 ppm, a doublet of doublets for one of the H-γ protons at 3.96 ppm, another doublet of doublets for the other H-γ proton at 4.31 ppm, and a doublet for the H-α protons at 4.77 ppm. scispace.com
NMR is also crucial for distinguishing between stereoisomers. For instance, the ¹H NMR spectrum of DL-episyringaresinol diacetate shows different chemical shifts for the protons at the α and α' carbons (δ 4.83 ppm and δ 4.45 ppm, respectively), which contrasts with the single, equivalent signal for the α-protons in the symmetrical this compound. kyoto-u.ac.jp
¹³C NMR data, while less frequently published for the diacetate specifically, complements the ¹H NMR data. For the parent compound, (+)-syringaresinol, distinct signals are observed for the methoxy groups (δC 56.7), the carbons of the furofuran ring (C-1/C-5 at δC 55.4, C-2/C-6 at δC 87.5, C-4/C-8 at δC 72.7), and the aromatic rings (C-1'/C-1" at δC 133.1, C-2'/C-2"/C-6'/C-6" at δC 104.4, C-3'/C-3"/C-5'/C-5" at δC 149.2, and C-4'/C-4" at δC 136.1). mq.edu.au Acetylation would primarily shift the signal of the C-4' and C-4" carbons and introduce new signals for the acetyl carbons (carbonyl and methyl).
Interactive Data Table: ¹H NMR Spectral Data for (±)-Syringaresinol Diacetate (Solvent: CDCl₃, Frequency: 270 MHz) scispace.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.33 | s | 6H | Protons of two acetate groups (CH₃CO) |
| 3.10 | m | 2H | H-β, H-β' |
| 3.84 | s | 12H | Protons of four methoxy groups (OCH₃) |
| 3.96 | dd | 2H | H-γ, H-γ' (one set) |
| 4.31 | dd | 2H | H-γ, H-γ' (second set) |
| 4.77 | d | 2H | H-α, H-α' |
| 6.60 | s | 4H | Aromatic protons (H-2', H-6', H-2'', H-6'') |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry is indispensable for confirming the molecular weight of this compound and for studying its fragmentation pathways, which provides further structural proof. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used. tandfonline.comresearchgate.net
In the analysis of related acetylated lignan (B3055560) structures, a molecular ion peak (M+) for a syringaresinol-derived diacetate was observed at m/z 502, which corresponds to the molecular weight of this compound (C₂₆H₃₀O₁₀). tandfonline.com The fragmentation pattern of furofuran lignans (B1203133) like syringaresinol is well-characterized. thescipub.com It typically involves cleavage at the benzylic positions, leading to stabilized fragment ions. thescipub.com For the parent compound, significant fragments are often observed at m/z 181 and 167. tandfonline.comthescipub.com The analysis of the fragmentation pattern helps to confirm the core furofuran structure and the nature of the aromatic substituents. mdpi-res.comajgreenchem.com GC-MS, often after derivatization of the parent compound, is a standard method for identifying and quantifying lignans in various matrices. f1000research.comacs.orguib.no
Infrared (IR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.
The IR spectrum of this compound is distinguished by a strong absorption band around 1770 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the phenolic acetate ester groups. kyoto-u.ac.jp This peak is absent in the spectrum of the unacetylated syringaresinol. Other significant absorption bands include those for C-O stretching of the ether and ester linkages (around 1200 cm⁻¹ and 1130 cm⁻¹) and bands corresponding to the aromatic ring, such as C=C stretching vibrations (around 1606 cm⁻¹ and 1465 cm⁻¹). kyoto-u.ac.jp
UV-Vis spectroscopy is used to study the electronic transitions within the molecule's chromophores. upi.edu The primary chromophore in this compound is the substituted benzene (B151609) ring. The UV-Vis spectrum provides information on the wavelengths at which the compound may undergo photochemical degradation. oecd.org The acetylation of the phenolic hydroxyl groups in syringaresinol to form the diacetate results in a slight change in the absorption maxima compared to the parent compound, consistent with the modification of an auxochrome (the -OH group) into an ester. This technique is valuable for monitoring reactions and for quantitative analysis using the Beer-Lambert law. upi.eduuva.es
Application of Specialized Degradation Methods (e.g., DFRC Method for Lignan Model Compounds)
Specialized chemical degradation methods are employed to investigate the specific linkages within complex polymers like lignin (B12514952), and these methods can be applied to model compounds like this compound to understand their reactivity. One such prominent method is Derivatization Followed by Reductive Cleavage (DFRC). tandfonline.comresearchgate.nettandfonline.com
The DFRC method was developed to selectively cleave β-aryl ether bonds in lignin. researchgate.net When applied to the lignan syringaresinol, which contains a β-β' linkage, it does not yield monomers in the same way as it does for β-O-4 linked structures. tandfonline.comtandfonline.com The first step of the DFRC method involves treatment with acetyl bromide. researchgate.net In the case of syringaresinol, this step does not simply acetylate the compound but leads to a rearrangement, yielding an acetylated bromo dihydro- and tetrahydronaphthalene as the major products (23% and 52% yield, respectively). tandfonline.comtandfonline.com Subsequent treatment of these intermediates with zinc and then acetylation results in the formation of a small amount of sinapyl alcohol diacetate. tandfonline.comresearchgate.net These studies demonstrate that the furofuran linkage in syringaresinol is largely resistant to the specific cleavage conditions of DFRC but undergoes a defined series of rearrangements, providing insight into the compound's chemical stability and reactivity. rsc.orgresearchgate.net
Chromatographic-Spectrometric Coupling Techniques for Purity and Quantitative Analysis
The combination of chromatography for separation and spectrometry for detection provides powerful tools for the purity assessment and quantitative analysis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common separation techniques, often coupled with UV, MS, or other detectors. researchgate.netmdpi.com
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a versatile method for analyzing lignans like syringaresinol and its derivatives. researchgate.netcore.ac.uk For instance, the purity of syringaresinol used in research has been confirmed to be over 98% by HPLC analysis. nih.gov These techniques allow for the separation of this compound from a complex mixture, its identification based on retention time and spectral data (UV or MS), and its quantification. mdpi.com
GC-MS is another widely used method, particularly for the quantitative analysis of lignans in various food and biological samples. acs.org This method often involves a derivatization step, such as silylation, to increase the volatility of the analytes. acs.org For accurate quantification, isotope dilution GC-MS, using stable isotope-labeled internal standards, is considered the gold standard, as it corrects for variations in sample preparation and instrument response. acs.org These coupled techniques are essential for ensuring the quality of reference standards and for accurately measuring the concentration of this compound in research applications. researchgate.net
Preclinical Pharmacological Activities and Molecular Mechanisms of Action
Modulation of Oxidative Stress Pathways
Syringaresinol (B1662434) diacetate has been investigated for its antioxidant properties and its capacity to mitigate oxidative stress. biosynth.com The primary mechanisms involve the direct scavenging of harmful reactive species and the upregulation of endogenous antioxidant defense systems through key signaling pathways.
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
While syringaresinol diacetate is recognized for its potential to reduce oxidative stress, detailed mechanistic studies have often utilized its parent compound, syringaresinol. biosynth.com Research has shown that syringaresinol can lead to decreased levels of intracellular Reactive Oxygen Species (ROS). chemfaces.com This effect is closely linked to the activation of downstream protective signaling pathways, which enhance the cell's ability to neutralize these damaging molecules. chemfaces.com The antioxidant activity of the broader lignan (B3055560) class, to which this compound belongs, is well-documented, with many compounds in this family showing an ability to inhibit processes mediated by free radicals. epdf.pubbiocrick.com
Regulation of Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Heme Oxygenase-1)
The protective effects of syringaresinol are not limited to direct scavenging but also involve the enhancement of the cell's own antioxidant machinery. Studies on lignans (B1203133) have indicated their ability to increase the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD) and catalase. epdf.pub Specifically, research on syringaresinol has demonstrated that it promotes the expression of a suite of antioxidant genes. chemfaces.com This upregulation is a key component of its cytoprotective effects, as enzymes like SOD, catalase, and heme oxygenase-1 are critical for detoxifying superoxide radicals and hydrogen peroxide, thereby preventing oxidative damage to cellular components.
Activation of Nrf2 and FOXO3 Signaling Pathways
A central mechanism behind the antioxidant effects of syringaresinol involves the activation of the Forkhead box O3 (FOXO3) transcription factor. chemfaces.com Studies have shown that syringaresinol stimulates the nuclear localization and transcriptional activity of FOXO3. chemfaces.com Once activated, FOXO3 binds to the promoter regions of antioxidant genes, initiating their transcription and leading to an enhanced cellular defense against oxidative stress. chemfaces.com While the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a common and critical regulator of antioxidant responses activated by many phenolic compounds, direct evidence detailing its modulation by this compound is less characterized. However, the activation of FOXO3 by its parent compound represents a defined pathway for its antioxidant activity. chemfaces.com
Mitigation of Hypoxia/Reoxygenation-Induced Cellular Damage
The therapeutic potential of these antioxidant mechanisms is evident in models of ischemia-reperfusion injury. In a cardiomyocyte model of hypoxia/reoxygenation (H/R) injury, syringaresinol demonstrated significant protective effects. chemfaces.com It was found to mitigate H/R-induced cellular damage, apoptosis, and mitochondrial dysfunction. chemfaces.com A key molecular action in this context is the destabilization of Hypoxia-Inducible Factor-1α (HIF-1α). chemfaces.com The ability of syringaresinol to induce the degradation of HIF-1α following H/R injury is dependent on its prior activation of the FOXO3 pathway, highlighting a novel mechanistic link between these signaling axes in cardioprotection. chemfaces.com
Anti-inflammatory Response Mechanisms
In addition to its antioxidant activities, this compound is noted for its potential anti-inflammatory effects. biosynth.com The inhibition of pro-inflammatory signaling pathways is a key mechanism for many natural polyphenolic compounds.
Inhibition of NF-κB Pathway Activation
The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Anti-inflammatory compounds frequently exert their effects by inhibiting the activation of the NF-κB pathway. epdf.pub While direct, detailed studies on the NF-κB inhibitory mechanism of this compound are emerging, research on related lignans provides strong evidence for this mode of action. For instance, the lignan lariciresinol (B1674508) has been shown to regulate NF-κB pathways. This suggests that a likely mechanism for the anti-inflammatory effects of this compound involves the suppression of NF-κB activation, thereby reducing the downstream inflammatory cascade.
Data Tables
Table 1: Research Findings on the Modulation of Oxidative Stress
| Mechanism | Compound Studied | Model System | Key Findings | Reference(s) |
| ROS Reduction | Syringaresinol | Cardiomyocytes (H/R model) | Decreased levels of intracellular Reactive Oxygen Species (ROS). | chemfaces.com |
| Antioxidant Enzyme Regulation | Lignans (general) | Rat Liver Cytosol | Increased activities of Superoxide Dismutase (SOD) and Catalase. | epdf.pub |
| FOXO3 Activation | Syringaresinol | Cardiomyocytes | Stimulated nuclear localization and activity of FOXO3, leading to increased expression of antioxidant genes. | chemfaces.com |
| H/R Damage Mitigation | Syringaresinol | Cardiomyocytes (H/R model) | Protected against H/R-induced cellular damage and apoptosis; caused destabilization of HIF-1α. | chemfaces.com |
Table 2: Research Findings on Anti-inflammatory Mechanisms
| Mechanism | Compound Studied | Model System | Key Findings | Reference(s) |
| NF-κB Pathway Regulation | Lariciresinol | Not Specified | Demonstrated regulation of NF-κB pathways. | |
| General Anti-inflammatory Action | This compound | General Research | Noted for potential anti-inflammatory properties. | biosynth.com |
Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1, IL-6)
Syringaresinol has demonstrated the ability to modulate key pro-inflammatory cytokines, which are signaling molecules that play a crucial role in the inflammatory response. mdpi.com Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) are known to be pivotal mediators in inflammation. mdpi.com
In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation, syringaresinol significantly inhibited the production of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner. researchgate.net This inhibition was observed at both the protein and mRNA levels, suggesting that syringaresinol regulates the gene expression of these cytokines. researchgate.net Specifically, treatment with syringaresinol led to a dose-dependent reduction in the mRNA expression of TNF-α, IL-1β, and IL-6. researchgate.net
Furthermore, research on human epidermal keratinocytes exposed to UVB radiation, a model for photoaging and skin inflammation, showed that syringaresinol could reduce the levels of senescence-associated secretory phenotype products, which include the pro-inflammatory cytokines TNF-α, IL-1, and IL-6. jppres.com
Table 1: Effect of Syringaresinol on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Cytokine | Effect of Syringaresinol Treatment | Reference |
| TNF-α | Significant inhibition of production and mRNA expression. | researchgate.net |
| IL-1β | Significant inhibition of production and mRNA expression. | researchgate.net |
| IL-6 | Significant inhibition of production and mRNA expression. | researchgate.net |
Influence on MAPK Signaling Pathways (e.g., p38, ERK, JNK)
Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins that are critical in regulating cellular processes such as growth, differentiation, and stress responses. frontiersin.org The MAPK family includes extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun NH2-terminal kinase (JNK). frontiersin.org The phosphorylation of these kinases is a key event in the production of pro-inflammatory mediators.
Studies have shown that syringaresinol can influence MAPK signaling pathways. In LPS-stimulated RAW 264.7 cells, pre-treatment with syringaresinol significantly inhibited the LPS-induced phosphorylation of p38 MAPK and JNK. researchgate.net However, the phosphorylation of ERK was reportedly unchanged in one study. researchgate.net This suggests that the inhibitory effects of syringaresinol on inflammatory responses may be mediated, at least in part, through the p38 and JNK pathways.
In the context of UVB-induced photoaging in human epidermal keratinocytes, syringaresinol was found to decrease the levels of the phosphorylated forms of p38, ERK, and JNK. jppres.com This indicates that syringaresinol may protect against UVB-induced skin damage by suppressing the activation of these MAPK pathways. jppres.com
Table 2: Influence of Syringaresinol on MAPK Signaling Pathways
| Cell Model | Stimulus | Effect on p38 | Effect on ERK | Effect on JNK | Reference |
| RAW 264.7 Macrophages | LPS | Inhibition of phosphorylation | No significant change | Inhibition of phosphorylation | researchgate.net |
| Human Epidermal Keratinocytes | UVB | Decrease in phosphorylation | Decrease in phosphorylation | Decrease in phosphorylation | jppres.com |
Immunomodulatory Effects
Beyond its anti-inflammatory actions, syringaresinol has been investigated for its broader immunomodulatory effects. biosynth.com Research has shown that lignans isolated from Acanthopanax koreanum, including syringaresinol, can modulate the secretion of cytokines that are crucial for immune regulation. biomolther.org
Specifically, syringaresinol was found to significantly enhance the secretion of IL-12 in both lymphoid (DC1) and myeloid (DC2.4) dendritic cells. biomolther.org Dendritic cells are key antigen-presenting cells that initiate adaptive immune responses. Additionally, treatment with syringaresinol led to a significant induction of interferon-gamma (IFN-γ) secretion by human natural killer (NK) cells (NK92MI). biomolther.org Both IL-12 and IFN-γ are important cytokines in the cell-mediated immune response. These findings suggest that syringaresinol may possess the ability to enhance certain immune functions. biomolther.org
Antineoplastic and Antiproliferative Mechanisms
Syringaresinol has been reported to exhibit antineoplastic and antiproliferative properties, with research pointing to several underlying molecular mechanisms. biosynth.com
Induction of Cell Cycle Arrest (e.g., G1 phase)
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some natural compounds can exert anticancer effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing. mdpi.complos.org
Syringaresinol has been shown to induce cell cycle arrest, particularly in the G1 phase. researchgate.net This arrest is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the downregulation of cyclins and CDKs, which are key regulators of cell cycle progression. researchgate.netjmb.or.kr By halting the cell cycle at the G1 checkpoint, syringaresinol can inhibit the proliferation of cancer cells. jmb.or.krfrontiersin.org
Apoptosis Induction (e.g., DNA Fragmentation, Caspase Activation, Cytochrome c Release)
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents work by inducing apoptosis in cancer cells. The process of apoptosis involves a cascade of molecular events, including DNA fragmentation, the activation of caspases (a family of proteases that execute apoptosis), and the release of cytochrome c from the mitochondria. nih.govresearchgate.netrndsystems.com
The release of cytochrome c from the mitochondria into the cytosol is a key event that triggers the activation of caspases, such as caspase-9 and caspase-3, leading to the execution of the apoptotic program. rndsystems.comembopress.orgbrieflands.com This ultimately results in the characteristic features of apoptosis, including the fragmentation of DNA. researchgate.netbrieflands.com Syringaresinol has been implicated in the induction of apoptosis, contributing to its potential antineoplastic activity. nih.gov
Interaction with Estrogen Receptors
Estrogen receptors (ERs) are a group of proteins that are activated by the hormone estrogen. They are involved in various physiological processes, and their dysregulation can contribute to the development of hormone-dependent cancers, such as certain types of breast cancer. nih.gov
Syringaresinol has been identified as an agonist of both estrogen receptor α (ERα) and estrogen receptor β (ERβ). mdpi.com This interaction with estrogen receptors is thought to contribute to some of its biological effects. biosynth.commdpi.com The binding of compounds to estrogen receptors can modulate the transcriptional activity of these receptors, influencing the expression of target genes involved in cellular processes like proliferation. nih.govresearchgate.net The interaction of syringaresinol with estrogen receptors makes it a compound of interest in the context of hormone-related conditions. biosynth.com
Destabilization of Hypoxia-Inducible Factor 1 Alpha (HIF-1α)
Hypoxia-inducible factor 1 (HIF-1), a primary regulator of the cellular response to low oxygen, is a significant therapeutic target for conditions like ischemia/reperfusion (I/R) injury. chemfaces.comnih.gov The stability of its alpha subunit, HIF-1α, is critical for its function. Under normal oxygen conditions, HIF-1α is rapidly degraded, but it stabilizes under hypoxic conditions, allowing it to mediate cellular adaptation.
Research in a cardiomyocyte model of ischemia/reperfusion injury has shown that the lignan compound syringaresinol can cause the destabilization of HIF-1α following hypoxia/reoxygenation (H/R). chemfaces.comnih.gov This action contributes to its protective effects against H/R-induced cellular damage, apoptosis, and mitochondrial dysfunction in a dose-dependent manner. chemfaces.comnih.govebi.ac.uk The mechanism underlying this destabilization is dependent on the Forkhead Box Protein O3 (FOXO3). chemfaces.comnih.gov Syringaresinol stimulates the nuclear localization and activity of FOXO3, which in turn leads to the degradation of HIF-1α. chemfaces.comnih.govebi.ac.uk Studies have demonstrated that silencing FOXO3 with specific siRNAs completely negates the ability of syringaresinol to inhibit the stabilization of HIF-1α. chemfaces.comnih.govebi.ac.uk This FOXO3-dependent degradation of HIF-1α presents a potential therapeutic strategy for diseases related to ischemia. chemfaces.comnih.gov
Potential as Proteasome Inhibitors (referencing related lignans like Syringolin A)
While direct proteasome inhibition by this compound is not documented, the activity of related compounds suggests a potential mechanism. Syringolin A, a cyclic peptide derivative produced by the bacterium Pseudomonas syringae, is a known irreversible inhibitor of the eukaryotic proteasome. plos.orgnih.gov It is classified as a member of the syrbactins, a structurally novel class of proteasome inhibitors. nih.gov
Syringolin A functions as a virulence factor by suppressing host defense pathways in plants that rely on proteasome activity. nih.gov Mechanistic studies have shown that Syringolin A preferentially inhibits the β2 and β5 catalytic subunits of the proteasome. plos.org This inhibition is crucial for its biological activity, which includes counteracting stomatal innate immunity in plants. Given that other complex natural products, including some lignans, can interact with the proteasome, the potential for syringaresinol or its derivatives to act as proteasome inhibitors warrants investigation, although direct evidence is currently unavailable. The degradation of key cellular proteins, such as IκBα, is mediated by the proteasome and is a central event in inflammatory signaling. mdpi.com
Neurobiological Activities
Studies on the parent compound, (-)-syringaresinol (B600719) (SYR), have uncovered significant neurobiological activities, particularly related to mood and neurotransmitter transport. nih.gov While these effects have not been specifically documented for its diacetate form, the findings for SYR provide a strong foundation for its potential neurological effects.
Antidepressant-like Effects
(-)-Syringaresinol has demonstrated antidepressant-like activity in animal models. nih.govnih.gov In studies involving mice subjected to chronic unpredictable mild stress (CUMS), administration of SYR was shown to effectively alleviate abnormalities in behaviors and synaptic protein expression associated with depression. nih.govmdpi.com The antidepressant-like effects of SYR are linked to its interaction with the serotonin (B10506) transporter. nih.gov These preclinical findings suggest that SYR, a phenolic compound with known anti-inflammatory and antioxidant properties, may have therapeutic potential for depression. nih.gov
Noncompetitive Inhibition of Serotonin Transporter (SERT)
The primary molecular mechanism for the antidepressant-like activity of (-)-syringaresinol is its inhibition of the serotonin transporter (SERT). nih.govmdpi.com SERT is a key protein in the monoamine transporter family responsible for the reuptake of serotonin from the synaptic cleft. mdpi.com Unlike many conventional antidepressants that act as competitive inhibitors, SYR functions as a noncompetitive inhibitor of SERT. nih.govnih.govmdpi.com Biochemical analyses show that SYR decreases the maximum velocity (Vmax) of serotonin transport with minimal change to the substrate binding affinity (Km). nih.govmdpi.com This kinetic profile is a hallmark of noncompetitive inhibition.
| Parameter | Effect of (-)-Syringaresinol | Implication |
|---|---|---|
| Vmax (Maximum transport rate) | Decreased | Reduces the overall capacity of the transporter to move serotonin. |
| Km (Substrate affinity) | Little to no change | Does not compete with serotonin for binding at the primary (S1) site. |
Allosteric Binding to Monoamine Transporters
The noncompetitive inhibition of SERT by (-)-syringaresinol is achieved through its binding to an allosteric site on the transporter. nih.govmdpi.com Molecular docking and biochemical validation studies have demonstrated that SYR binds to a secondary, allosteric site (S2) on SERT, distinct from the primary substrate binding site (S1). nih.govmdpi.com By binding to this allosteric site, SYR stabilizes the transporter in an outward-open and inward-closed conformation. nih.govmdpi.com This conformational lock effectively blocks the conformational changes necessary for the transport of serotonin across the cell membrane. nih.govnih.gov This allosteric mechanism of action distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) and opens the possibility for developing novel classes of therapeutic agents that target allosteric sites on monoamine transporters. nih.govnih.gov
Cardiovascular and Endothelial Function Modulation
Syringaresinol has been shown to exert significant effects on the cardiovascular system, primarily through the modulation of endothelial function and vasorelaxation. medchemexpress.comnih.gov It induces vasorelaxation by increasing the production of nitric oxide (NO) in endothelial cells. medchemexpress.comnih.gov This effect is dependent on the presence of the endothelium and is abolished by inhibitors of NO synthase (NOS). nih.gov
The increase in NO production is mediated by the activation of endothelial NO synthase (eNOS) through two distinct signaling pathways. chemfaces.comnih.gov Syringaresinol treatment leads to the phosphorylation-dependent activation of both the PI3K/Akt and the PLC/Ca²⁺/CaMKKβ/AMPK pathways, which converge to phosphorylate and activate eNOS. nih.gov Furthermore, syringaresinol promotes the Ca²⁺-dependent dimerization of eNOS, another critical step for its activation. nih.gov These biochemical events lead to enhanced NO synthesis, which then acts on smooth muscle cells to induce vascular relaxation. nih.gov Additionally, research indicates that syringaresinol can inhibit cardiorenal fibrosis by targeting heat shock protein 90 (HSP90), suggesting a protective role in cardiorenal syndrome. nih.gov
| Pathway | Key Mediators | Outcome |
|---|---|---|
| PI3K/Akt Pathway | Wortmannin (inhibitor) | eNOS Phosphorylation |
| PLC/CaMKKβ/AMPK Pathway | Compound C (AMPK inhibitor) | eNOS Phosphorylation |
| Ca²⁺-Dependent Dimerization | Intracellular Ca²⁺ mobilization | eNOS Dimerization |
Based on a comprehensive review of available scientific literature, it is not possible to generate an article focusing solely on the preclinical pharmacological activities of This compound as per the requested outline.
The extensive body of research detailing the mechanisms of vasorelaxation, nitric oxide production, eNOS regulation, anti-melanogenic properties, and protection against UVB-induced damage is attributed to its parent compound, Syringaresinol .
While this compound is a recognized chemical entity, isolated from plants such as Liriodendron tulipifera, there is a lack of specific studies in the retrieved scientific literature that investigate its direct effects on the pharmacological and molecular pathways specified in the outline. The available research focuses on Syringaresinol, and attributing its documented biological activities to this compound would be scientifically inaccurate.
Therefore, to adhere to the strict requirement of focusing exclusively on "this compound" and maintaining scientific accuracy, the requested article cannot be constructed. All detailed research findings for the specified sections and subsections pertain to Syringaresinol.
Dermatological Research Applications
Modulation of Senescence-Associated Secretory Phenotype (SASP) and Matrix Metalloproteinases (MMPs)
Cellular senescence, a state of irreversible cell cycle arrest, is characterized by the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). mdpi.comnih.gov The SASP contributes to tissue remodeling and can have both beneficial and detrimental effects depending on the context. mdpi.comnih.gov A key component of the SASP is the family of Matrix Metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components like collagen. nih.govgoogle.com Increased expression of MMPs is associated with skin aging, including wrinkle formation. google.com
Research has demonstrated that syringaresinol, a lignan found in various plants, can modulate the SASP and the activity of MMPs, particularly in the context of skin photoaging induced by ultraviolet (UV) radiation. jppres.comjppres.comwu.ac.th
In studies involving human epidermal keratinocytes (HEKs) and human dermal fibroblasts, syringaresinol has been shown to counteract the effects of UVB-induced senescence. jppres.comwu.ac.th UVB radiation typically leads to an increase in senescent cells and the production of SASP components. jppres.comjppres.com However, pretreatment with syringaresinol has been observed to reduce the number of senescent cells and decrease the levels of several SASP products. jppres.comjppres.com
Specifically, syringaresinol has been found to lower the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). jppres.comjppres.com Furthermore, it effectively reduces the levels of MMP-1 and MMP-3, which are induced by UVB radiation. jppres.comjppres.com The modulation of these SASP factors is linked to the inhibition of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are activated by UVB-induced oxidative stress. jppres.comjppres.com
Studies on human keratinocyte HaCaT cells have also highlighted the role of syringaresinol in regulating MMPs. It has been shown to inhibit the expression of MMP-2 and MMP-9 at both the mRNA and protein levels. nih.gov This inhibitory effect on MMPs is crucial for preventing the degradation of the extracellular matrix, a key factor in the visible signs of skin aging. nih.gov
The table below summarizes the observed effects of syringaresinol on key SASP factors and MMPs in preclinical models.
| Cell Type | Inducing Stimulus | Syringaresinol Concentration | Observed Effect on SASP/MMPs | Reference |
| Human Epidermal Keratinocytes (HEKs) | UVB Radiation (40 mJ/cm²) | 3, 10, 30 µM | Reduced levels of MMP-1, MMP-3, TNF-α, IL-1, IL-6 | jppres.comjppres.com |
| Human Dermal Fibroblasts (BJ cells) | UVB Radiation | 3 - 30 µM | Reduced levels of MMP-1, MMP-3, and pro-inflammatory cytokines | wu.ac.th |
| Human Keratinocyte HaCaT Cells | Hydrogen Peroxide (H₂O₂) | 200 µg/mL | Inhibited expression of MMP-2 and MMP-9 | nih.gov |
These findings underscore the potential of syringaresinol to mitigate the detrimental effects of cellular senescence by modulating the SASP and inhibiting MMP activity, thereby protecting against the degradation of the skin's structural proteins.
Structure Activity Relationship Sar Investigations
Correlating Structural Features with Biological Activities
Syringaresinol (B1662434) diacetate belongs to the lignan (B3055560) class of polyphenolic compounds, which are recognized for their potential health benefits. biosynth.com The biological activities of these compounds, including antioxidant, anti-inflammatory, and anticancer effects, are intrinsically linked to their molecular structure. biosynth.com The core furofuran lignan skeleton of syringaresinol, along with the nature and position of its substituents, dictates its interaction with biological targets.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, 3D-QSAR)
Computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) have become indispensable tools for dissecting the SAR of bioactive compounds. frontiersin.orgresearchgate.net These approaches provide insights into the molecular interactions between a ligand, like syringaresinol diacetate, and its target protein, helping to rationalize its biological activity and guide the design of more potent analogs. researchgate.net
Molecular docking simulations have been employed to predict the binding modes of syringaresinol and its derivatives with various biological targets. For example, docking studies with the serotonin (B10506) transporter (SERT) have shown that syringaresinol can bind to an allosteric site, suggesting a noncompetitive inhibition mechanism. mdpi.com These studies highlight the importance of specific amino acid residues in the binding pocket that interact with the lignan's functional groups. The insights gained from such simulations can explain the compound's observed pharmacological effects and provide a basis for designing new molecules with improved affinity and selectivity. mdpi.com
3D-QSAR models build a quantitative relationship between the three-dimensional properties of a series of compounds and their biological activities. jcdronline.org For lignans (B1203133), these models can identify the key steric and electrostatic fields that are crucial for activity. By aligning a set of structurally related compounds and analyzing their interaction fields, 3D-QSAR can generate contour maps that indicate regions where modifications would likely enhance or diminish biological potency. researchgate.net While specific 3D-QSAR studies on this compound are not extensively reported in the provided results, the methodology is widely applied to similar classes of natural products to elucidate their SAR. frontiersin.orgresearchgate.net
Interactive Table: Computational SAR Approaches
| Computational Method | Application to Syringaresinol & Related Lignans | Key Insights |
| Molecular Docking | Prediction of binding modes with targets like SERT. mdpi.com | Identifies key interacting residues and potential allosteric binding sites. |
| 3D-QSAR | General methodology applicable for optimizing lignan structures. researchgate.netjcdronline.org | Defines favorable and unfavorable steric and electrostatic regions for bioactivity. |
Impact of Functional Group Modifications on Pharmacological Efficacy
Modification of the functional groups on the syringaresinol scaffold can significantly alter its pharmacological efficacy. The acetylation of the phenolic hydroxyl groups to form this compound is a prime example of such a modification. chemfaces.com This change from hydroxyl to acetate (B1210297) groups can affect several properties of the molecule, including its lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
The hydroxyl groups in syringaresinol are known to be important for its antioxidant activity, as they can donate hydrogen atoms to scavenge free radicals. Converting these to acetate groups may alter this specific antioxidant mechanism. However, the acetate groups can be hydrolyzed in vivo by esterases, potentially releasing the active syringaresinol at the target site. This makes this compound a potential prodrug.
Studies on other lignans and polyphenols have shown that modifications such as methylation, glycosylation, or acylation of hydroxyl groups can have profound effects on their biological activities. nih.gov For instance, the presence and nature of a sugar moiety can affect a lignan's solubility and its ability to be metabolized by gut microbiota. nih.gov The synthesis of various analogs with different functional groups allows for a systematic investigation of their impact on a desired pharmacological effect, a common strategy in drug discovery. nih.gov
Stereochemical Influences on Bioactivity
Syringaresinol possesses multiple chiral centers, leading to the existence of different stereoisomers. The specific three-dimensional arrangement of the atoms, or stereochemistry, is often a critical determinant of a molecule's biological activity, as biological targets like enzymes and receptors are themselves chiral. nih.gov
Research has shown that the biological activities of syringaresinol can be stereospecific. For example, a study highlighted that (+)-syringaresinol, but not (-)-syringaresinol (B600719), was effective in upregulating the expression of the SIRT1 gene. chemfaces.com This demonstrates that the different spatial orientations of the substituents on the furofuran ring and the phenyl groups can lead to distinct interactions with the target protein, resulting in different biological outcomes.
The specific stereochemistry of this compound, denoted as (1S,3aR,4S,6aR) in some sources, dictates the precise geometry of the molecule. chemfaces.com This defined configuration is crucial for its recognition and binding to specific biological macromolecules. The enantiomeric purity of a compound is often a key factor in its potency and selectivity, as one enantiomer may be highly active while the other could be inactive or even have undesirable effects. The study of enantiomeric natural products reveals that nature often produces compounds in an optically pure form, and this stereochemical integrity is fundamental to their biological role. nih.gov
Ecological Roles and Plant Chemical Interactions
Syringaresinol (B1662434) Diacetate as a Plant Secondary Metabolite
Syringaresinol diacetate is a derivative of syringaresinol, a lignan (B3055560) naturally occurring in various plants. mq.edu.auresearchgate.net Lignans (B1203133), including syringaresinol and its derivatives, are classified as plant secondary metabolites. critida.comnih.gov These compounds are not essential for the primary processes of plant growth and development, such as photosynthesis or respiration, but they play crucial roles in how plants interact with their environment. nih.gov They are synthesized by plants to help them adapt and survive, often acting as defense chemicals against various threats. critida.commdpi.com
Syringaresinol itself is formed through the coupling of two sinapyl alcohol units. researchgate.netcsic.es The acetylation that converts syringaresinol to this compound is a natural process that occurs in many angiosperm plants. csic.es Research has shown that this acetylation happens at the monomer stage, meaning that acetylated precursors like sinapyl acetate (B1210297) participate directly in the lignification process. csic.es This indicates that this compound is an integral part of the plant's chemical makeup in certain species.
The presence of these acetylated lignans is widespread among angiosperms (flowering plants), including both monocots and eudicots, but they appear to be absent in gymnosperms. csic.es The extent of lignin (B12514952) acetylation can be quite high in some plants, such as kenaf and hornbeam, where it can exceed 45% of certain lignin units. csic.es
Table 1: Natural Occurrence of Syringaresinol and its Derivatives
| Plant Species | Family | Compound Mentioned |
| Rubia philippinensis | Rubiaceae | (+)-Syringaresinol |
| Sargentodoxa cuneata | Sargentodoxaceae | Syringaresinol diglucoside |
| Sambucus williamsii | Adoxaceae | (+)-Pinoresinol diacetate |
| Various Angiosperms (e.g., abaca, sisal, kenaf, hornbeam) | Various | Acetylated lignin units (including syringyl units) |
| Phlogacanthus turgidus | Acanthaceae | (+)-Syringaresinol |
Mediation of Plant-Plant Interactions (e.g., Allelopathy, Communication)
Syringaresinol and related lignans are implicated in allelopathy, the process by which a plant releases chemicals that affect the growth and development of neighboring plants. py.gov.inijcmas.com This chemical interaction is a key factor in structuring plant communities in both natural and agricultural settings. py.gov.inresearchgate.net Allelochemicals can be released into the environment through various mechanisms, including root exudation, leaching from aerial parts by rain, and decomposition of plant residues. py.gov.inmdpi.com
While direct studies on this compound's specific allelopathic effects are limited, the known functions of its parent compound, syringaresinol, provide strong indications of its role. py.gov.in Allelopathic compounds can influence neighboring plants by inhibiting seed germination, retarding seedling growth, and interfering with various physiological and biochemical processes. nih.govresearchgate.net These interactions are complex and can be either inhibitory (negative allelopathy) or, in some cases, stimulatory. nih.govnih.gov
The chemical communication between plants, known as allelobiosis, involves the transmission of signaling chemicals that can influence a neighbor's growth and defense strategies. researchgate.netnih.gov These chemical cues allow for neighbor detection and identity recognition. researchgate.netnih.gov Allelopathy and allelobiosis are considered two interconnected processes that govern the chemical interactions between plants, shaping community structure and coexistence. researchgate.netnih.gov The release of compounds like syringaresinol into the soil contributes to these complex chemical dialogues. py.gov.in
Role in Plant-Microorganism Interactions (e.g., Soil Microbiome)
Plants release a wide variety of secondary metabolites, including lignans like syringaresinol, into the soil through their roots, a process known as root exudation. frontiersin.orgnih.gov These exudates are not just waste products; they are critical signaling molecules that shape the microbial community in the rhizosphere—the soil region directly influenced by the roots. frontiersin.orgnih.govmdpi.com This intricate relationship between plants and soil microbes is fundamental to ecosystem health. mdpi.comnih.gov
The composition of root exudates helps to recruit and foster beneficial microorganisms, such as plant growth-promoting rhizobacteria (PGPR) and mycorrhizal fungi. frontiersin.orgmdpi.comeuropa.eu These microbes can, in turn, enhance plant health by improving nutrient acquisition, producing growth-stimulating phytohormones, and protecting the plant from pathogens. mdpi.comeuropa.eu For example, certain bacteria can fix atmospheric nitrogen, making it available to the plant, while fungi can extend the plant's root system, improving water and nutrient uptake. mdpi.comeuropa.eu
Involvement in Plant Defense Against Herbivores and Pathogens
A primary role of plant secondary metabolites is defense. critida.comnih.gov Plants have developed a sophisticated chemical arsenal (B13267) to protect themselves from a wide array of threats, including herbivores and pathogens like fungi and bacteria. wur.nlresearchgate.net Lignans, the class of compounds to which this compound belongs, are well-documented for their defensive properties. cymitquimica.com
Research has demonstrated the antifungal and insecticidal activities of various lignans. For example, (+)-Pinoresinol diacetate, a related lignan, has shown antifungal properties. Other lignans have been investigated for their effects against various fungal pathogens and insect pests. cymitquimica.comresearchgate.netscispace.comresearchgate.net These compounds can act as toxins, deterrents, or anti-feedants, discouraging herbivores from feeding or inhibiting the growth of pathogens. wur.nl
The defense mechanisms can be constitutive (always present) or induced (produced in response to an attack). researchgate.net When a plant is damaged by an herbivore or infected by a pathogen, it can ramp up the production of defensive chemicals. wur.nl For instance, the bacterium Pseudomonas syringae can manipulate plant defense pathways, highlighting the complex chemical warfare that occurs between plants and microbes. nih.gov Lignans like syringaresinol contribute to this defense system, with studies indicating their potential to inhibit fungal growth and deter insects. nih.govscielo.brnih.gov
Table 2: Reported Defensive Activities of Related Lignans
| Compound/Extract | Activity Type | Target Organism/Effect |
| (+)-Pinoresinol diacetate | Antifungal | General antifungal agent |
| Lariciresinol (B1674508) | Antifungal | General antifungal agent |
| Pinoresinol (B1678388) | Defense against caterpillars | Plant defense lignol |
| Syringomycin E, Syringotoxin B | Antifungal | Medically important fungi |
| Various Lignans | Insecticidal, Antiviral | General activity |
Influence on Ecosystem Dynamics and Biogeochemical Cycles
The release of plant secondary metabolites into the environment has far-reaching consequences for ecosystem dynamics and biogeochemical cycles. numberanalytics.comfrontiersin.org Biogeochemical cycles involve the movement of essential elements like carbon, nitrogen, and phosphorus through living organisms and the physical environment. numberanalytics.com
Furthermore, the interaction of these compounds with the soil microbiome has a direct impact on nutrient cycling. frontiersin.orgnih.gov Microorganisms are key drivers of decomposition and the transformation of nutrients into forms that plants can use. numberanalytics.com By modulating microbial communities, root exudates containing lignans influence the rates of carbon sequestration, nitrogen fixation, and phosphorus mineralization. researchgate.net Changes in these cycles can affect soil fertility, water quality, and even have indirect effects on the climate. numberanalytics.com Therefore, the production and release of specific chemical compounds by plants are integral to the functioning and stability of entire ecosystems. frontiersin.org
Advanced Research Perspectives and Methodological Innovations
Integration of Omics Technologies in Lignan (B3055560) Research
The study of lignans (B1203133), including syringaresinol (B1662434) diacetate, is increasingly benefiting from the application of "omics" technologies. These high-throughput approaches, such as metabolomics, proteomics, and transcriptomics, provide a comprehensive view of the complex biological processes influenced by these compounds. frontiersin.orgnih.gov An integrated omics strategy, combining genomics, transcriptomics, and metabolomics, has been effectively used to investigate the formation and deposition of lignans in flaxseed, a notable source of these compounds. acs.org
Metabolomics, in particular, plays a crucial role in identifying and quantifying a wide range of metabolites, including lignans and their downstream products, within a biological system. mdpi.com For instance, integrated analysis of the metabolome and transcriptome has been employed to elucidate the biosynthetic pathways of lignans in plants like Herpetospermum pedunculosum. nih.gov This approach helps in identifying key genes and intermediate compounds involved in lignan synthesis. nih.gov Such integrated omics approaches are considered powerful tools for understanding complex physiological systems like secondary cell wall biosynthesis, where lignans play a role. nih.gov The combination of these technologies offers new insights into the intricate metabolic networks and regulatory mechanisms governing lignan production and function. frontiersin.orgacs.org
Development of Targeted Delivery Systems for Research Probes
Effective delivery of research probes is essential for studying the biological activities of compounds like syringaresinol diacetate. The development of targeted delivery systems aims to enhance the precision and efficiency of these probes, ensuring they reach their intended biological targets. While specific research on targeted delivery systems exclusively for this compound is not extensively documented, the broader field of lignan research provides relevant insights.
One area of exploration involves the use of immunological probes. For example, an immunological probe was developed to localize lignans within flaxseeds, providing a method to track their distribution in plant tissues. researchgate.net This type of targeted approach allows for a more precise understanding of where these compounds accumulate and function. The principles behind such probes could be adapted for studying the uptake and localization of this compound in various biological models.
Refinement of Analytical and Bioassay Methodologies for this compound
Accurate and sensitive analytical methods are fundamental for the qualitative and quantitative analysis of this compound in various matrices. nih.gov Various techniques have been developed for the separation, identification, and quantification of lignans in general. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a commonly used method for the detection of lignans due to its simplicity, cost-effectiveness, and high efficiency. tandfonline.com For more detailed structural information and higher sensitivity, HPLC is often coupled with mass spectrometry (MS), including tandem mass spectrometry (MS/MS). mdpi.com Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectrometry are also crucial for the structural elucidation of this compound and its related compounds. kyoto-u.ac.jp The combination of these techniques allows for the unambiguous identification and quantification of this compound. kyoto-u.ac.jp
Bioassays are essential for determining the biological activity of this compound. A variety of bioassay systems have been developed to measure different biological responses, including antioxidant, anti-inflammatory, and cytotoxic activities. nih.govepdf.pub These assays are critical for understanding the compound's potential therapeutic effects. biosynth.com The ongoing refinement of these analytical and bioassay methodologies is crucial for advancing research on this compound. mdpi.comfrontiersin.org
Computational Modeling for Mechanistic Elucidation and Predictive Studies
Computational modeling and in silico studies are increasingly valuable tools for understanding the mechanisms of action and predicting the biological activities of lignans like this compound. journalgrid.com These methods allow researchers to investigate interactions between lignans and biological targets at a molecular level.
Molecular docking is a prominent computational technique used to predict the binding affinity and orientation of a ligand (such as this compound) to a target protein. journalgrid.com This approach has been used to screen lignans for potential antiviral and anticancer activities by simulating their interaction with key enzymes and receptors. journalgrid.comnih.gov For example, in silico studies have been conducted to predict the biological activities of a group of 27 lignans using ligand-based bioactivity models. nih.gov
Furthermore, computational methods like Density Functional Theory (DFT) have been used to study the antioxidant properties of lignans by calculating their thermochemical properties. d-nb.info These studies can help to identify the specific structural features responsible for a compound's antioxidant activity. d-nb.info Such predictive studies can guide further experimental research and aid in the rational design of new therapeutic agents based on the this compound scaffold. nih.gov
Exploration of Novel Biological Targets and Therapeutic Avenues
Research into this compound and other lignans continues to uncover new biological targets and potential therapeutic applications. researchgate.net Lignans are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. biosynth.comnih.gov
One area of interest is the interaction of this compound with cellular signaling pathways. For instance, its parent compound, syringaresinol, has been shown to modulate pathways involved in vasorelaxation and to have protective effects in models of cardiac injury. chemfaces.com The compound and its derivatives are also investigated for their potential to inhibit enzymes like phosphodiesterases. medchemexpress.com
The structural similarities of lignans to endogenous hormones have led to research on their effects on hormone-dependent conditions. biosynth.com The ability of some lignans to be metabolized by gut microbiota into enterolignans, which have estrogenic activity, opens up further avenues for research into their role in human health. nih.goveui.eu The exploration of these and other novel targets is crucial for realizing the full therapeutic potential of this compound. researchgate.net
Q & A
Q. What established protocols are used for synthesizing Syringaresinol diacetate in laboratory settings?
this compound is typically synthesized via acetylation of syringaresinol using acetic anhydride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions. The reaction is monitored via thin-layer chromatography (TLC), and purification is achieved through silica gel column chromatography with ethyl acetate/hexane gradients. Final purity is confirmed using melting point analysis and spectroscopic methods .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- HPLC : Reverse-phase C18 columns with methanol/water mobile phases for purity assessment (retention time ~12–15 minutes under gradient elution) .
- NMR Spectroscopy : 1H NMR (δ 6.5–7.0 ppm for aromatic protons; δ 2.0–2.3 ppm for acetate methyl groups) and 13C NMR (δ 170–175 ppm for carbonyl carbons) for structural elucidation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C26H30O10, MW 502.51) .
Q. How should researchers standardize this compound for use as a reference compound?
Calibrate reference material using quantitative NMR (qNMR) with deuterated solvents. Validate purity (>98%) via HPLC-UV at 280 nm and cross-check against certified standards (e.g., CAS 1990-77-8). Store at -20°C in desiccated, amber vials to prevent hydrolysis of acetate groups .
Advanced Research Questions
Q. What mechanistic approaches are used to study this compound’s anti-inflammatory activity?
Researchers employ in vitro models (e.g., LPS-induced RAW264.7 macrophages) to assess inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Molecular docking studies predict interactions with COX-2 or NF-κB pathways, followed by Western blot validation of protein expression . Dose-response curves (IC50 values) and cytotoxicity assays (MTT) ensure specificity .
Q. How can contradictions in reported biological activities of this compound be resolved?
Discrepancies often arise from variations in:
- Experimental models : Cell lines (e.g., leukemia vs. solid tumor cells) and species-specific responses.
- Compound solubility : Use of DMSO vs. aqueous buffers affects bioavailability.
- Data normalization : Internal controls (e.g., housekeeping genes in qPCR) must be validated for each assay. Cross-laboratory reproducibility studies and meta-analyses of raw datasets are critical .
Q. What strategies integrate phytochemical and pharmacological data for this compound?
- Systems biology : Combine transcriptomics (RNA-seq) with cheminformatics tools (e.g., SwissTargetPrediction) to map compound-target networks.
- Multi-omics alignment : Correlate metabolite profiles (LC-MS) with phenotypic screening results.
- Literature mining : Use semantic tools (e.g., Elsevier’s Knowledge Graphs) to link chemical data to disease pathways .
Q. How can researchers optimize this compound derivatives for enhanced bioactivity?
Perform structure-activity relationship (SAR) studies by modifying functional groups (e.g., replacing acetate with propionyl groups). Screen derivatives using high-throughput assays (e.g., fluorescence-based kinase inhibition) and validate hits with in vivo models (e.g., murine inflammation assays). Computational tools like AutoDock Vina predict binding affinities .
Methodological and Data Analysis Questions
Q. What statistical methods are appropriate for dose-response studies involving this compound?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes for reproducibility .
Q. How should spectral data discrepancies (e.g., NMR shifts) be addressed during compound characterization?
Cross-validate with published databases (e.g., HMDB, PubChem) and replicate experiments under identical conditions (solvent, temperature). For unresolved conflicts, use 2D NMR (COSY, HSQC) to confirm spin systems and assign stereochemistry .
Q. What frameworks support ethical and reproducible use of this compound in preclinical research?
Adhere to ARRIVE guidelines for in vivo studies, including blinding and randomization. Deposit raw data in repositories like Figshare or Zenodo with detailed metadata (e.g., synthesis protocols, assay conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
